
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyrrolidine ring attached to a methanone group, which is further connected to a 3-methyl-2-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methyl-2-nitrobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: (3-Methyl-2-aminophenyl)(pyrrolidin-1-yl)methanone.
Substitution: Various substituted methanones depending on the nucleophile used.
Oxidation: (3-Carboxy-2-nitrophenyl)(pyrrolidin-1-yl)methanone.
科学研究应用
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
作用机制
The mechanism of action of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance the binding affinity of the compound to its target due to its unique three-dimensional structure. The nitro group can also participate in redox reactions, which may be crucial for the compound’s biological activity.
相似化合物的比较
Similar Compounds
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a methyl group.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains hydroxy and methoxy groups instead of a nitro group.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a boronic ester group.
Uniqueness
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a nitro group and a pyrrolidine ring. The nitro group can participate in various redox reactions, while the pyrrolidine ring provides a rigid and three-dimensional structure that can enhance binding interactions with biological targets. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry and materials science.
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
(3-methyl-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14N2O3/c1-9-5-4-6-10(11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
InChI 键 |
KZZHCAQPMLUGEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



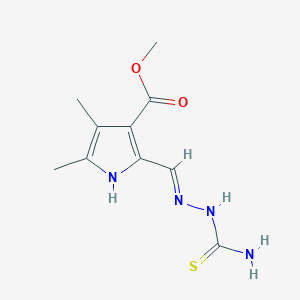
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
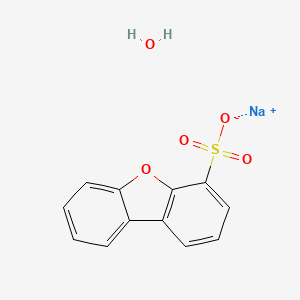
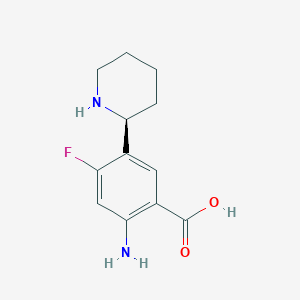
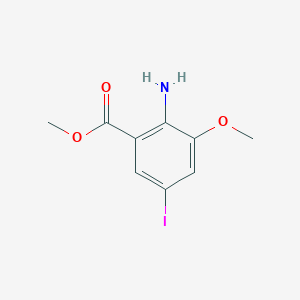
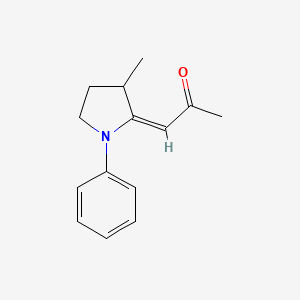
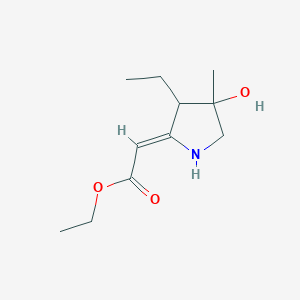
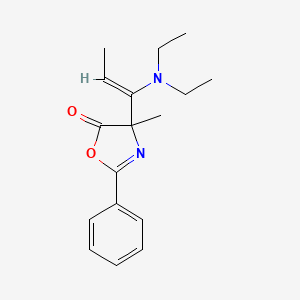
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
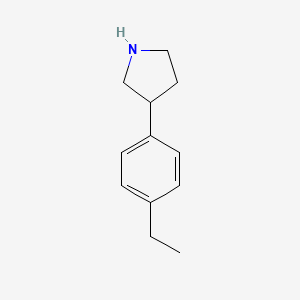
![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
